molecular formula C13H13BrN2O3 B10992636 N-[3-(6-bromo-1H-indol-1-yl)propanoyl]glycine

N-[3-(6-bromo-1H-indol-1-yl)propanoyl]glycine

Cat. No.: B10992636
M. Wt: 325.16 g/mol
InChI Key: AANHUMOALWXRON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(6-bromo-1H-indol-1-yl)propanoyl]glycine is an organic compound belonging to the class of indole derivatives. Indoles are significant heterocyclic systems found in natural products and drugs. They play a crucial role in cell biology and have been found in many important synthetic drug molecules . This compound, specifically, features a brominated indole moiety, which enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(6-bromo-1H-indol-1-yl)propanoyl]glycine typically involves the bromination of indole followed by acylation and subsequent coupling with glycine. One common method includes the Fischer indole synthesis, where an indole derivative is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions . The brominated indole is then acylated with a suitable acylating agent, such as propanoyl chloride, in the presence of a base like pyridine. Finally, the acylated product is coupled with glycine using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated synthesis and purification systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[3-(6-bromo-1H-indol-1-yl)propanoyl]glycine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine or sodium hydride.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Substituted indole derivatives with various functional groups.

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Indoline derivatives.

Mechanism of Action

The mechanism of action of N-[3-(6-bromo-1H-indol-1-yl)propanoyl]glycine involves its interaction with specific molecular targets and pathways. The brominated indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The exact molecular targets and pathways can vary depending on the specific biological context and the structure of the compound .

Properties

Molecular Formula

C13H13BrN2O3

Molecular Weight

325.16 g/mol

IUPAC Name

2-[3-(6-bromoindol-1-yl)propanoylamino]acetic acid

InChI

InChI=1S/C13H13BrN2O3/c14-10-2-1-9-3-5-16(11(9)7-10)6-4-12(17)15-8-13(18)19/h1-3,5,7H,4,6,8H2,(H,15,17)(H,18,19)

InChI Key

AANHUMOALWXRON-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN2CCC(=O)NCC(=O)O)Br

Origin of Product

United States

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